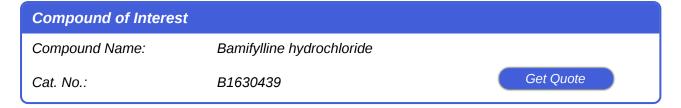


A Technical Guide to the Physicochemical Properties of Bamifylline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Physicochemical Characteristics, Analytical Methodologies, and Mechanism of Action of **Bamifylline Hydrochloride**

Introduction

Bamifylline hydrochloride is a xanthine derivative drug primarily utilized as a bronchodilator for managing respiratory conditions such as bronchial asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Structurally related to theophylline, it is distinguished by a more favorable side-effect profile.[2] Bamifylline hydrochloride acts as a selective adenosine A1 receptor antagonist and a non-selective phosphodiesterase inhibitor.[1][3] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its analysis, and a visualization of its mechanism of action, intended to support research and development activities.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **bamifylline hydrochloride** are crucial for its formulation, delivery, and pharmacokinetic profile. These properties are summarized in the tables below.

Table 1: General and Identification Properties of Bamifylline Hydrochloride



Property	Value	Source(s)	
IUPAC Name	8-benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride	[1][4]	
Chemical Formula	C20H28CIN5O3	[4]	
Molecular Weight	421.92 g/mol	[5][6]	
CAS Number	20684-06-4	[5][7]	
Appearance	White to almost white crystalline powder	[1]	

Table 2: Quantitative Physicochemical Data of Bamifylline Hydrochloride

Property	Value	Source(s)
Melting Point	184 - 188 °C	[1][8]
Solubility	- Freely soluble in water and methanol Slightly soluble in [1] acetone.	
Water Solubility (Predicted)	1.79 mg/mL	[4][7]
pKa (Strongest Basic, Predicted)	8.7	[7]
pKa (Strongest Acidic, Predicted)	15.59	[7]
LogP (Predicted)	1.71 (ALOGPS), 1.1 (Chemaxon)	[4][7]
Polar Surface Area (Predicted)	81.91 Ų	[7]

Spectroscopic Profile



Spectroscopic analysis is fundamental for the identification, quantification, and quality control of **bamifylline hydrochloride**.

Table 3: Spectroscopic Data for Bamifylline Hydrochloride

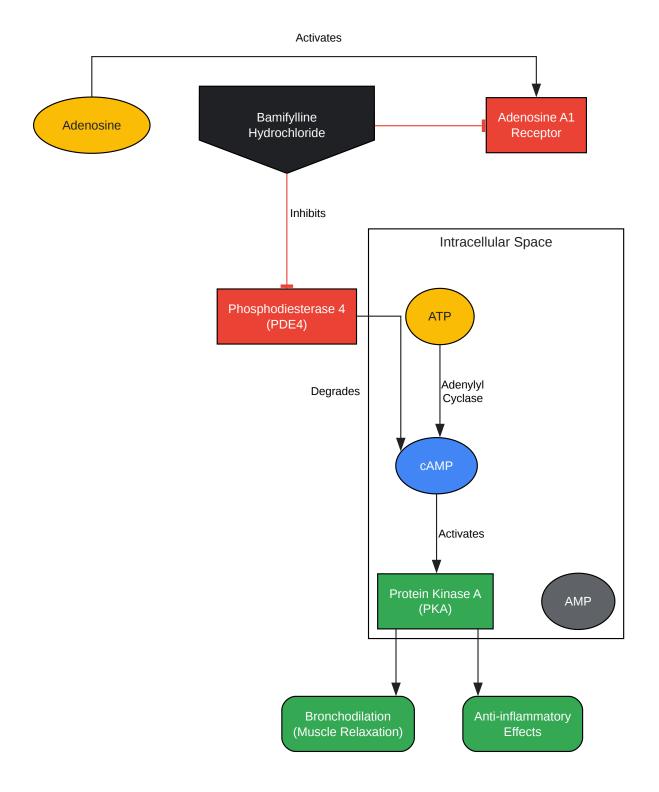
Technique	Parameter	Value(s)	Source(s)
UV-Vis Spectrophotometry	λmax (Maximum Absorbance)	263 nm, 264 nm, 277 nm. One study also reports peaks at 221 nm and 257 nm.	[9][10][11][12][13]

Further characterization and structural confirmation of **bamifylline hydrochloride** are typically performed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS).[14]

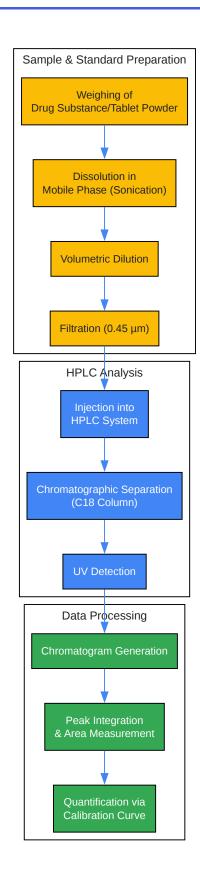
Mechanism of Action

Bamifylline hydrochloride exerts its therapeutic effects through a dual mechanism involving the antagonism of adenosine A1 receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][3] This leads to increased levels of cyclic adenosine monophosphate (cAMP), which promotes the relaxation of bronchial smooth muscles and suppresses inflammatory responses.[2][3]









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